(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline is a synthetic organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a schiff base , which are often involved in nucleophilic addition reactions, such as the Knoevenagel condensation . This reaction involves the addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated ketone .
Biochemical Pathways
Schiff bases, like this compound, are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The results showed a significant reduction in the corrosion rate of steel with the increase of the concentration of the Schiff base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the condensation of 2-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the hydrazine moiety can produce corresponding amines .
Scientific Research Applications
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys in acidic environments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with different substituents, such as:
- 2-(2-(2-methoxybenzylidene)hydrazinyl)-N′-(2,6-dichlorobenzylidene)-6-chloropyridine-4-carbohydrazide
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide .
Uniqueness
What sets (E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, methoxybenzylidene hydrazine moiety, and phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-28-20-10-6-5-9-16(20)14-24-27-22-25-19-12-11-17(23)13-18(19)21(26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDYEPGMPABEY-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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